molecular formula C13H8F5NO B12072394 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

Katalognummer: B12072394
Molekulargewicht: 289.20 g/mol
InChI-Schlüssel: IXJJAOZWKUGIHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine and trifluoromethoxy groups in its structure makes it a compound of interest in various scientific fields due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the trifluoromethoxylation of a biphenyl derivative, followed by amination. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can be compared with other biphenyl derivatives, such as:

  • 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine
  • 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications . The unique combination of fluorine and trifluoromethoxy groups in 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine distinguishes it from other biphenyl derivatives, making it a compound of particular interest in various research fields.

Eigenschaften

Molekularformel

C13H8F5NO

Molekulargewicht

289.20 g/mol

IUPAC-Name

2,4-difluoro-6-[3-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C13H8F5NO/c14-8-5-10(12(19)11(15)6-8)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2

InChI-Schlüssel

IXJJAOZWKUGIHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC(=C2)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.